molecular formula C12H17NO B3432396 4-Amino-1-phenylcyclohexan-1-ol CAS No. 1461708-75-7

4-Amino-1-phenylcyclohexan-1-ol

Cat. No. B3432396
M. Wt: 191.27 g/mol
InChI Key: IUECPDWEFSCXJG-UHFFFAOYSA-N
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Description

4-Amino-1-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a cyclohexane derivative and is typically available in powder form .


Molecular Structure Analysis

The InChI code for 4-Amino-1-phenylcyclohexan-1-ol is 1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 . This indicates the presence of a cyclohexane ring with an amino group and a phenyl group attached to it .


Physical And Chemical Properties Analysis

4-Amino-1-phenylcyclohexan-1-ol is a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Chiral Ligand in Organic Synthesis

4-Amino-1-phenylcyclohexan-1-ol derivatives demonstrate significant utility as chiral ligands in organic synthesis. In a study by Asami et al. (2015), a series of 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, were used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes. This resulted in the production of various chiral secondary alcohols with good to high enantioselectivities (Asami et al., 2015).

Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids

In the realm of bioorganic chemistry, 4-Amino-1-phenylcyclohexan-1-ol derivatives are important precursors for pharmacologically interesting β-lactams and other bioactive compounds. Kiss and Fülöp (2014) highlighted the significance of certain carbocyclic β-amino acids, which are found in natural products and antibiotics, in the synthesis of these compounds (Kiss & Fülöp, 2014).

Role in Drug Discovery

This compound has been explored as a building block in drug discovery. Mykhailiuk et al. (2013) designed 1-Amino-4,4-difluorocyclohexanecarboxylic acid as a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, suggesting various practical applications in pharmaceutical research (Mykhailiuk et al., 2013).

Mannich Base Synthesis

4-Amino-1-phenylcyclohexan-1-ol derivatives are also used in the synthesis of Mannich bases, which are significant in medicinal chemistry. Hussein and Yousif (2021) synthesized a new Mannich β-amino carbonyl compound using 4-methylcyclohexan-1-one and aniline, demonstrating its potential for various applications (Hussein & Yousif, 2021).

Inhibition of Aromatase Enzyme

Staněk et al. (1991) explored derivatives of 4-Amino-1-phenylcyclohexan-1-ol for their aromatase inhibitory activity, which is crucial in the treatment of hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Study of Anticonvulsant Enaminones

Scott et al. (1993) investigated methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to 4-Amino-1-phenylcyclohexan-1-ol, for its anticonvulsant properties. This research contributes to understanding the structure-activity correlations in anticonvulsant drugs (Scott et al., 1993).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-1-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUECPDWEFSCXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965444
Record name 4-Amino-1-phenylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-phenylcyclohexan-1-ol

CAS RN

51171-78-9, 51171-79-0, 1461708-75-7
Record name Cyclohexanol, 4-amino-1-phenyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-amino-1-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-1-phenylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-phenylcyclohexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Fiorati, P Berglund, MS Humble… - Advanced Synthesis & …, 2020 - Wiley Online Library
The challenging bioamination of hydrophobic substrates has been attained through the employment of a disperse system consisting of a combination of a low polarity solvent (e. g. …
Number of citations: 7 onlinelibrary.wiley.com
A Fiorati, P Berglund, D Tessaro - 2019 - chemrxiv.org
The challenging bioamination of hydrophobic substrates has been attained through the employment of a disperse system consisting in a combination of a low polarity solvent (eg …
Number of citations: 3 chemrxiv.org

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